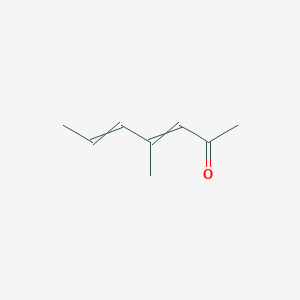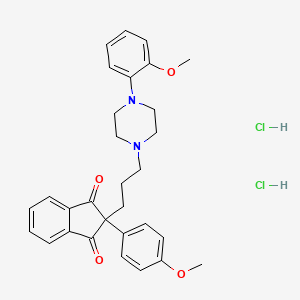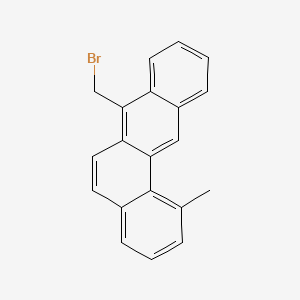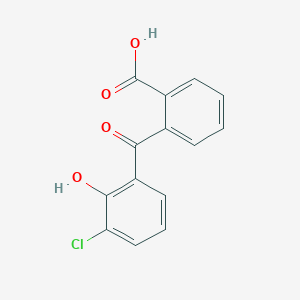![molecular formula C21H16N2O5S B14693592 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- CAS No. 34114-36-8](/img/structure/B14693592.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an anthracene core, sulfonic acid group, and amino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration and reduction to introduce the amino group. The final step involves the coupling of the 2-methylphenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group or the anthracene core.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for sulfonation, nitrating agents for introducing nitro groups, and reducing agents like hydrogen or metal hydrides for reduction reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amino-substituted anthracenes .
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of gene expression, or disruption of cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but with different functional groups.
2-Anthracenesulfonic acid, 1-amino-4-[(4-methylphenyl)sulfonyl]oxyphenylamino-9,10-dioxo-: Another derivative with sulfonyl and oxyphenyl groups.
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
34114-36-8 |
|---|---|
Fórmula molecular |
C21H16N2O5S |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O5S/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
Clave InChI |
IDRCEVKPWMZGEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


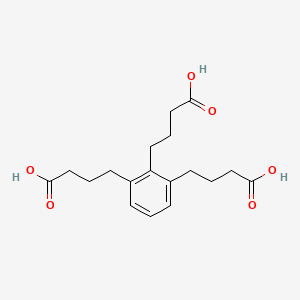
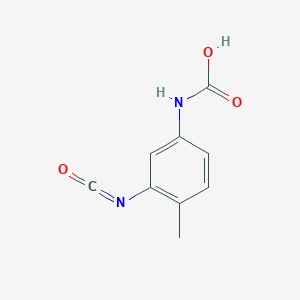
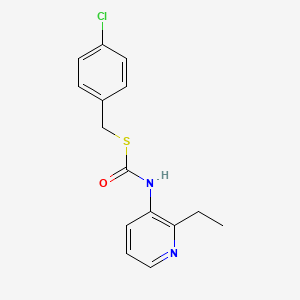
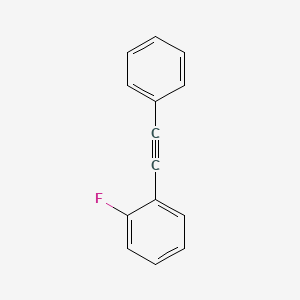
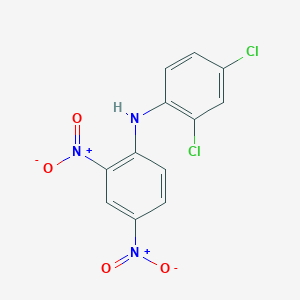
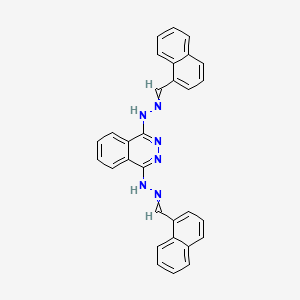
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
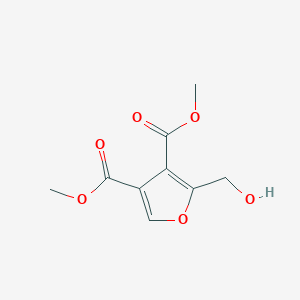
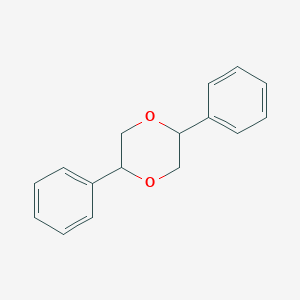
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
